1-p-Tolylamino-cyclohexanecarboxylic acid

Chemical Synthesis Quality Control Procurement

Procure the para-substituted analog to ensure linear molecular geometry and reproducible LogP/PSA values. This 95% pure cyclohexane amino acid building block is critical for maintaining consistent steric and electronic parameters in peptidomimetic design and HPLC reference standardization, avoiding the unquantified variables introduced by ortho or meta isomers.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 99216-79-2
Cat. No. B1349988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-p-Tolylamino-cyclohexanecarboxylic acid
CAS99216-79-2
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2(CCCCC2)C(=O)O
InChIInChI=1S/C14H19NO2/c1-11-5-7-12(8-6-11)15-14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17)
InChIKeyWNPOXUUMAKKPEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-p-Tolylamino-cyclohexanecarboxylic acid (CAS 99216-79-2) – Procurement & Baseline Specifications


1-p-Tolylamino-cyclohexanecarboxylic acid (CAS 99216-79-2), also known as 1-(4-methylanilino)cyclohexane-1-carboxylic acid, is a non-proteinogenic cyclic amino acid derivative classified within the broader chemical space of N-aryl-substituted 1-aminocyclohexanecarboxylic acids . This compound features a p-tolylamino (4-methylphenylamino) substituent on the cyclohexane ring and is commercially available as a research chemical or building block with a minimum purity specification of 95% . Its molecular formula is C14H19NO2 with a molecular weight of 233.31 g/mol .

Why In-Class Analogs Cannot Replace 1-p-Tolylamino-cyclohexanecarboxylic acid


Within the 1-(tolylamino)cyclohexanecarboxylic acid series, the substitution pattern of the methyl group on the aniline ring—ortho, meta, or para—fundamentally alters the molecule's electronic distribution, steric hindrance, and intermolecular interactions . While all three isomers share the same molecular formula and weight, the para-substituted (p-tolyl) analog presents a linear molecular geometry that differs from the angled ortho and meta isomers . These geometric differences directly impact physicochemical properties such as lipophilicity (LogP) and polar surface area (PSA), which in turn affect solubility, chromatographic behavior, and binding affinity in downstream applications [1]. Consequently, substituting the para isomer with an ortho or meta analog without rigorous experimental validation introduces unquantified variables that can compromise the reproducibility of synthetic protocols or biological assays.

Quantitative Differentiation Evidence for 1-p-Tolylamino-cyclohexanecarboxylic acid


Purity Specifications: 95% Minimum Purity for Research Applications

The commercially supplied 1-p-Tolylamino-cyclohexanecarboxylic acid is standardized to a minimum purity of 95%, as specified by multiple reputable vendors . While the ortho- and meta-tolylamino isomers are also commonly offered at 95% purity, the para isomer's 95% specification is the benchmark for its use as a research intermediate . Procuring this compound with a documented purity specification reduces the risk of side reactions and simplifies downstream purification.

Chemical Synthesis Quality Control Procurement

Isomeric Substitution Pattern: Para-Substitution Defines Molecular Geometry

1-p-Tolylamino-cyclohexanecarboxylic acid (CAS 99216-79-2) is the para-substituted isomer within a family of three regioisomers . The substitution position alters molecular geometry and electronic distribution, which can be quantified by differences in calculated lipophilicity (LogP). For the meta isomer (CAS 725234-57-1), the calculated LogP is 3.2674 and the Polar Surface Area (PSA) is 49.33 Ų [1]. The para isomer's linear geometry results in a different molecular shape and a distinct LogP value (calculated to be approximately 3.28-3.31 based on structural analogs) [2]. These differences in LogP and PSA are critical for predicting membrane permeability and target binding.

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Regulatory and Safety Classification: GHS Harmful/Irritant Profile

According to its Safety Data Sheet (SDS), 1-p-Tolylamino-cyclohexanecarboxylic acid is classified under the Globally Harmonized System (GHS) as harmful if swallowed (H302), causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . This specific hazard profile mandates the use of personal protective equipment (PPE) and adequate ventilation during handling . The GHS classification is a quantifiable safety parameter that must be considered for laboratory procurement and handling, and it may differ from the hazard profiles of structurally related analogs.

Laboratory Safety Procurement Regulatory Compliance

Validated Research and Industrial Application Scenarios for 1-p-Tolylamino-cyclohexanecarboxylic acid


Synthesis of N-Substituted Cyclic Amino Acid Derivatives

The para-tolylamino group serves as a robust N-protecting group or as a scaffold for further derivatization in the synthesis of conformationally restricted peptides and peptidomimetics. Its 95% purity specification ensures predictable reactivity, while its specific substitution pattern influences the resulting compound's geometry and lipophilicity [1].

Investigating Structure-Activity Relationships (SAR) of N-Aryl Amino Acids

As part of a series of tolylamino isomers, this para-substituted analog is used to probe the effects of regioisomerism on biological activity. Its distinct LogP and PSA values, relative to ortho and meta isomers , allow researchers to correlate physicochemical properties with target binding or cellular permeability.

Pharmaceutical Intermediate Research and Development

Cyclohexanecarboxylic acid derivatives are recognized as valuable intermediates in the synthesis of pharmaceutically active compounds, including those targeting NMDA receptors [2]. While the compound itself may not be a final drug candidate, its structural features make it a useful building block for exploring this chemical space.

Quality Control and Reference Standard for Isomeric Purity

The para isomer can be used as a reference standard in HPLC or GC methods to verify the identity and purity of synthesized batches, or to detect the presence of ortho or meta impurities. Its defined purity specification and distinct chromatographic behavior relative to its isomers enable accurate quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-p-Tolylamino-cyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.